

In Vitro Characterization of PD-134308: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PD-134672

Cat. No.: B15586747

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Abstract

PD-134308, also known as CI-988, is a potent and highly selective antagonist of the cholecystokinin B (CCK-B or CCK2) receptor. This document provides a comprehensive in vitro characterization of PD-134308, summarizing its binding affinity, functional antagonism, and mechanism of action. Detailed experimental protocols for key assays are provided, along with a visual representation of the CCK2 receptor signaling pathway and experimental workflows. This guide is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development, particularly those targeting the cholecystokinin system.

Core Properties of PD-134308

PD-134308 is a non-peptide molecule that exhibits high affinity and selectivity for the CCK2 receptor. Its antagonistic properties have been demonstrated in various in vitro systems, making it a valuable tool for studying the physiological and pathological roles of the CCK2 receptor.

Data Presentation: Quantitative In Vitro Data

The following table summarizes the key quantitative parameters defining the in vitro profile of PD-134308.

Parameter	Value	Cell/Tissue Type	Assay Type	Reference
IC50	1.7 nM	Mouse cortex	CCK2 Receptor Binding	[1]
Ki	4.5 nM	NCI-H727 cells	125I-BH-CCK-8 Binding	[1]
Selectivity	>1600-fold	CCK2 over CCK1	Receptor Binding	[1]
IC50	145 nM	Isolated rat stomach ECL cells	Gastrin-evoked pancreastatin secretion	

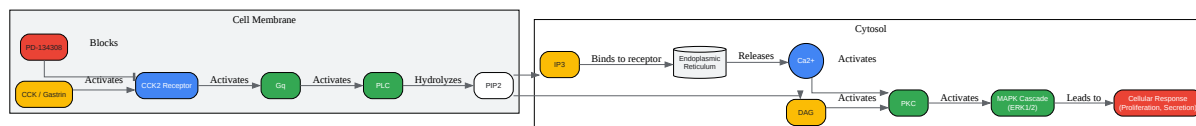
Mechanism of Action: CCK2 Receptor Signaling

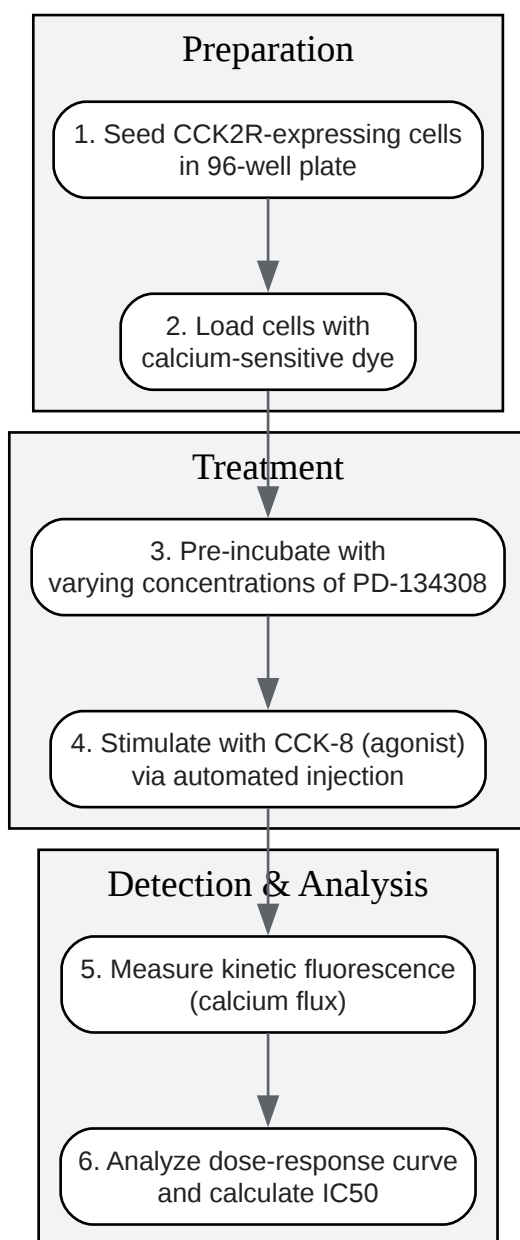
PD-134308 exerts its effects by blocking the binding of endogenous ligands, such as cholecystokinin (CCK) and gastrin, to the CCK2 receptor. The CCK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.

Upon agonist binding, the CCK2 receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The rise in intracellular Ca²⁺ and the presence of DAG activate Protein Kinase C (PKC). Activated PKC can then phosphorylate a variety of downstream targets, including components of the Mitogen-Activated Protein Kinase (MAPK) cascade, such as ERK1/2, ultimately leading to cellular responses like proliferation and secretion.

PD-134308, as a competitive antagonist, prevents the initiation of this signaling cascade.

Visualization: CCK2 Receptor Signaling Pathway





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References

- 1. Effects of CCK-8 on the cytoplasmic free calcium concentration in isolated rat islet cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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Phone: (601) 213-4426

Email: info@benchchem.com